6-Hydroxy Alosetron-d3 6-Hydroxy Alosetron-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0202025
InChI:
SMILES:
Molecular Formula: C₁₇H₁₅D₃N₄O₂
Molecular Weight: 313.37

6-Hydroxy Alosetron-d3

CAS No.:

Cat. No.: VC0202025

Molecular Formula: C₁₇H₁₅D₃N₄O₂

Molecular Weight: 313.37

* For research use only. Not for human or veterinary use.

6-Hydroxy Alosetron-d3 -

Specification

Molecular Formula C₁₇H₁₅D₃N₄O₂
Molecular Weight 313.37

Introduction

Chemical Structure and Properties

Structural Characteristics

6-Hydroxy Alosetron-d3 retains the core pyrido[4,3-b]indole structure of alosetron, with modifications at two key sites:

  • Deuterium Substitution: The 5-methyl group is replaced by a trideuteriomethyl group (CD3-\text{CD}_3), enhancing metabolic stability.

  • Hydroxylation: A hydroxyl group (OH-\text{OH}) is introduced at the 6-position of the pyridoindole ring, a common site for oxidative metabolism .

Molecular Formula: C17H15D3N4O2\text{C}_{17}\text{H}_{15}\text{D}_3\text{N}_4\text{O}_2
Molecular Weight: 313.37 g/mol
InChIKey: UUQDYYPVWUOAOE-BMSJAHLVSA-N

PropertyValueSource
CAS NumberNot explicitly listed
IUPAC Name6-hydroxy-2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one
pKa (Predicted)~9.95

Synthesis and Metabolic Pathways

Synthetic Challenges

The synthesis of 6-Hydroxy Alosetron-d3 involves multistep reactions, though detailed protocols remain proprietary. Key steps likely include:

  • Deuterium Incorporation: Use of deuterated reagents (e.g., CD₃Cl) or catalytic hydrogen-deuterium exchange to introduce trideuteriomethyl groups.

  • Hydroxylation: Oxidation of alosetron derivatives using cytochrome P450 enzymes or chemical oxidizing agents .

Metabolic Fate

6-Hydroxy Alosetron-d3 is a primary metabolite of alosetron, formed via hepatic oxidation. Its deuterium labeling slows further metabolic degradation, extending its half-life compared to non-deuterated analogs .

Mechanistic Insights

Pharmacological Action

As a 5-HT₃ antagonist, 6-Hydroxy Alosetron-d3 inhibits serotonin-mediated cation channels in enteric neurons, reducing visceral hypersensitivity and slowing colonic transit. This action mirrors alosetron but with reduced metabolic clearance due to deuterium’s kinetic isotope effect .

Key Mechanism:

5-HT3 Receptor AntagonismGastrointestinal SecretionDiarrhea Severity\text{5-HT}_3 \text{ Receptor Antagonism} \rightarrow \downarrow \text{Gastrointestinal Secretion} \rightarrow \downarrow \text{Diarrhea Severity}

Impact of Deuterium

Deuterium substitution at the 5-methyl group reduces oxidative metabolism by cytochrome P450 enzymes, potentially prolonging systemic exposure. This property is critical for its use as an internal standard in mass spectrometry-based assays .

Research Applications

Analytical Reference Standard

6-Hydroxy Alosetron-d3 is employed in:

  • Metabolite Identification: Validating LC-MS/MS methods to detect alosetron metabolites in biological samples .

  • Quality Control: Ensuring impurity profiling during alosetron manufacturing (e.g., distinguishing 6-hydroxy vs. 7-hydroxy isomers) .

Pharmacokinetic Studies

The compound aids in evaluating:

  • Drug-Drug Interactions: Assessing how CYP450 inhibitors/inducers affect alosetron metabolism .

  • Bioavailability: Comparing oral absorption rates of alosetron vs. its deuterated derivatives .

Comparative Analysis with Related Compounds

CompoundKey FeaturesCAS NumberMolecular Weight
AlosetronParent drug; 5-HT₃ antagonist122852-69-1294.35 g/mol
Alosetron-d3Deuterated at 5-methyl group1189919-71-8297.38 g/mol
6-Hydroxy AlosetronHydroxylated at C6; non-deuterated metabolite128486-89-5310.36 g/mol
6-Hydroxy Alosetron-d3Deuterated and hydroxylated analogN/A313.37 g/mol

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